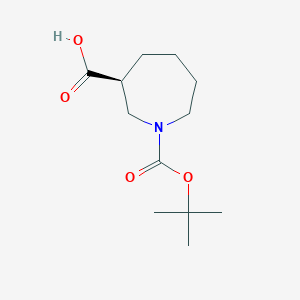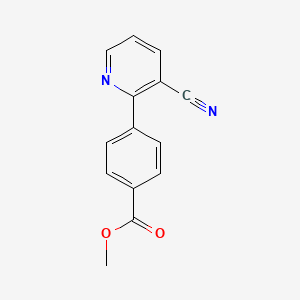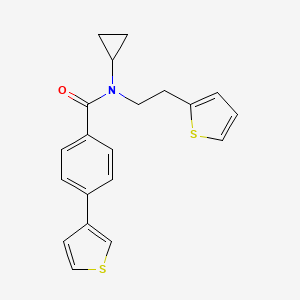![molecular formula C15H16ClNO3S B2722466 4'-chloro-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 667911-77-5](/img/structure/B2722466.png)
4'-chloro-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a biphenyl group, a sulfonamide group, and a chloro substituent
Métodos De Preparación
The synthesis of 4’-chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobiphenyl and 2-methoxyethylamine.
Sulfonation: The biphenyl compound undergoes sulfonation using a sulfonating agent like chlorosulfonic acid to introduce the sulfonamide group.
Amidation: The sulfonated biphenyl is then reacted with 2-methoxyethylamine under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
4’-Chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-Chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4’-chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the biphenyl group provides hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar compounds to 4’-chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide include:
4’-Chloro-N-(2-methoxyethyl)benzamide: This compound has a similar structure but lacks the biphenyl group, which may result in different biological activities.
4’-Chloro-N-(2-methoxyethyl)-4-biphenylcarboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can affect its chemical reactivity and applications.
4’-Chloro-N-(2-methoxyethyl)-4-biphenylsulfone: This compound is an oxidized derivative of the sulfonamide, with different chemical and biological properties.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-20-11-10-17-21(18,19)15-8-4-13(5-9-15)12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZUVMZLFZQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

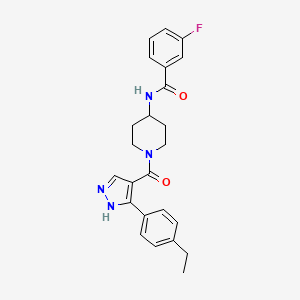
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722387.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2722388.png)
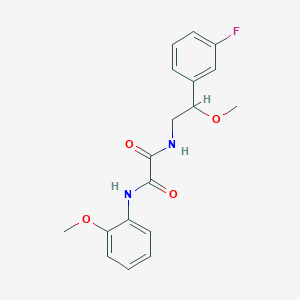
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2722392.png)
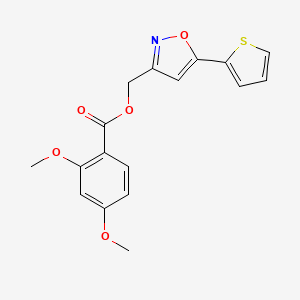
![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)

